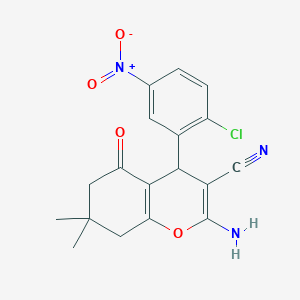![molecular formula C18H16F2N2O2S B11104316 2-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11104316.png)
2-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-(3-FLUORO-4-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOL-3-YL}-1-ETHANOL is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-(3-FLUORO-4-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOL-3-YL}-1-ETHANOL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Fluorophenyl Groups: Fluorination reactions can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Final Coupling: The final step may involve coupling the thiazole derivative with an ethanol moiety under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Acts as inhibitors for various enzymes.
Antimicrobial Activity: Exhibits activity against bacteria and fungi.
Medicine
Drug Development: Potential use in developing drugs for treating diseases like cancer, infections, and inflammation.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-{4-(3-FLUORO-4-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOL-3-YL}-1-ETHANOL involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-(3-FLUORO-4-METHOXYPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOL-3-YL}-1-ETHANOL
- **2-{4-(3-FLUORO-4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOL-3-YL}-1-ETHANOL
Uniqueness
The presence of fluorine atoms in the compound enhances its lipophilicity and metabolic stability, making it potentially more effective in biological systems compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H16F2N2O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[4-(3-fluoro-4-methoxyphenyl)-2-(4-fluorophenyl)imino-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C18H16F2N2O2S/c1-24-17-7-2-12(10-15(17)20)16-11-25-18(22(16)8-9-23)21-14-5-3-13(19)4-6-14/h2-7,10-11,23H,8-9H2,1H3 |
InChI Key |
CKMSLRUDTCWBNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[Acetyl(prop-2-en-1-yl)amino]methyl}phosphinate](/img/structure/B11104239.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B11104244.png)
![2-{[6-Amino-3,5-dicyano-4-(propan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11104260.png)
![N-(3-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11104275.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-6-iodopyridin-2-amine](/img/structure/B11104276.png)
![2-[6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzothiazol-2-ylsulfanyl]-N-(2,4,6-trimethyl-phenyl)-acetamide](/img/structure/B11104278.png)


![N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11104293.png)
![9-(4-Chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11104300.png)
![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11104302.png)
![1-(4-Methoxyphenyl)-5-oxo-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]pyrrolidine-3-carbohydrazide](/img/structure/B11104306.png)

